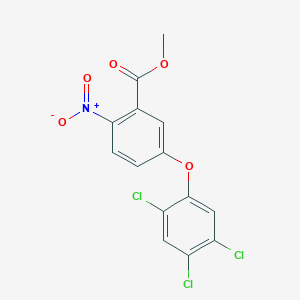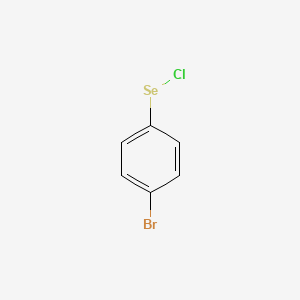
Juvenimicin B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Juvenimicin B1 is a 16-membered macrolide antibiotic produced by the actinomycete strain Micromonospora chalcea.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Juvenimicin B1 is typically synthesized through a chemoenzymatic approach that combines synthetic and enzymatic transformations. The biosynthesis involves the use of polyketide synthases (PKS), which are large and multifunctional enzymatic assemblies.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora chalcea in a controlled environment. The production can be stimulated by the addition of ferrous sulfate and magnesium sulfate to the fermentation medium .
Analyse Des Réactions Chimiques
Types of Reactions: Juvenimicin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups within the macrolide structure.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products: The major products formed from the reactions of this compound include various derivatives that retain the core macrolide structure but exhibit different biological activities. These derivatives are often explored for their potential therapeutic applications .
Applications De Recherche Scientifique
Juvenimicin B1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the biosynthesis of macrolides. In biology and medicine, this compound is investigated for its antibacterial properties and potential use in treating infections caused by antibiotic-resistant bacteria. In industry, it is explored for its potential use in the development of new antibiotics and other therapeutic agents .
Mécanisme D'action
The mechanism of action of juvenimicin B1 involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the translation of essential proteins. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, which is crucial for protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to juvenimicin B1 include other 16-membered macrolide antibiotics such as rosamicin, mycinamicin II, and izenamicin. These compounds share a similar macrolide structure and exhibit comparable antibacterial activities .
Uniqueness: What sets this compound apart from other similar compounds is its unique biosynthetic pathway and the specific functional groups attached to its macrolide core. These structural differences contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
58947-83-4 |
|---|---|
Formule moléculaire |
C31H53NO8 |
Poids moléculaire |
567.8 g/mol |
Nom IUPAC |
(11E,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-7-(2-hydroxyethyl)-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C31H53NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,14,19-24,26-27,29-31,33,35,37H,9,12-13,15-17H2,1-8H3/b11-10+,18-14+ |
Clé InChI |
KOARRXOZPWLCJM-NJESZQPCSA-N |
SMILES isomérique |
CCC1C(/C=C(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CCO)C)\C)C |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CCO)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)
![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)









